AMG-837 sodium

Description

Properties

IUPAC Name |

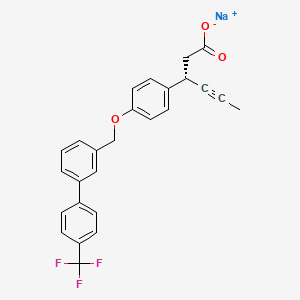

sodium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTDAZVPDCRYKT-BOXHHOBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865231-45-4 | |

| Record name | AMG-837 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-837 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5KP187PIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AMG-837 sodium mechanism of action on GPR40

An In-depth Technical Guide to the Mechanism of Action of AMG-837 on GPR40

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes (T2D) due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] AMG-837 is a potent, synthetic, and selective partial agonist for GPR40.[4][5][6] This guide provides a detailed technical examination of the molecular mechanism through which AMG-837 activates GPR40 in pancreatic β-cells. We will explore the specific signal transduction cascades, the principle of glucose dependency, the concept of biased agonism that distinguishes AMG-837 from other GPR40 modulators, and the experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.

Introduction: GPR40 (FFAR1) as a Metabolic Regulator

GPR40 is a G-protein coupled receptor predominantly expressed in the β-cells of pancreatic islets and, to a lesser extent, in enteroendocrine cells of the gut and the brain.[7][8] Its endogenous ligands are medium- and long-chain free fatty acids (FFAs).[1][9] The activation of GPR40 by FFAs does not stimulate insulin secretion on its own; instead, it significantly amplifies insulin release only in the presence of elevated glucose levels.[10][11][12] This glucose-dependent activity makes GPR40 an attractive drug target, as its agonists are predicted to have a low risk of causing hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[4][11] The development of synthetic agonists like AMG-837 aims to harness this physiological mechanism for the therapeutic management of T2D.[2][13]

AMG-837: A Selective GPR40 Partial Agonist

AMG-837, chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a novel β-substituted phenylpropanoic acid derivative developed as a selective GPR40 agonist.[4][11][14] Preclinical studies have characterized it as a potent partial agonist.[4][5][15] This distinction is critical; unlike a full agonist which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. As we will explore, this property, combined with its specific signaling profile, dictates its unique pharmacological effects.

The Core Mechanism: Gq-Mediated Signal Transduction

The primary mechanism of action for AMG-837 involves the canonical Gαq signaling pathway. This cascade is the central process by which GPR40 activation potentiates insulin secretion in pancreatic β-cells.[3][10][16]

Step-by-Step Cascade:

-

Receptor Binding and G-Protein Activation: AMG-837 binds to the GPR40 receptor on the surface of the pancreatic β-cell. This binding event induces a conformational change in the receptor, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein, Gαq/11. The Gαq subunit releases its bound GDP and binds GTP, causing its dissociation from the βγ subunits and activating it.[3][17]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).[10][12][16]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][7][18]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid efflux of stored Ca²⁺ from the ER into the cytosol, thereby increasing the intracellular free calcium concentration ([Ca²⁺]i).[7][10][19]

-

Potentiation of Insulin Exocytosis: The rise in [Ca²⁺]i is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, a process known as exocytosis. This GPR40-mediated Ca²⁺ signal synergizes with the Ca²⁺ influx initiated by glucose metabolism (via ATP-sensitive K⁺ channel closure and membrane depolarization), leading to a robust amplification of glucose-stimulated insulin secretion.[1][20]

The signaling pathway initiated by AMG-837 is depicted in the diagram below.

The Principle of Ligand-Biased Signaling

A crucial aspect of GPR40 pharmacology is the phenomenon of biased agonism, where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of different downstream signaling pathways.[8][21]

-

AMG-837 (Gq-only Agonist): AMG-837 is considered a "Gq-only" agonist. Its binding primarily promotes the coupling of GPR40 to the Gαq pathway, leading to IP3 production and calcium mobilization.[21] This action is concentrated on the pancreatic β-cell to enhance insulin secretion.[15]

-

Full Agonists / Ago-PAMs (Gq + Gs Agonists): In contrast, other synthetic agonists (e.g., AM-1638, TAK-875) are described as "full agonists" or "ago-allosteric modulators" (Ago-PAMs).[8][21] These compounds are capable of inducing GPR40 to couple not only to Gαq but also to the Gαs pathway.[8][21][22] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). This dual signaling is particularly relevant in enteroendocrine L-cells, where the combination of Ca²⁺ and cAMP signals robustly stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[8][21]

This signaling bias explains the pharmacological differentiation: AMG-837's effect is largely direct on the β-cell, whereas dual Gq/Gs agonists engage both the direct insulinotropic axis and the indirect incretin axis.[15]

Experimental Methodologies for Characterization

A multi-tiered experimental approach is essential to fully characterize the mechanism of action of a GPR40 agonist like AMG-837. The workflow progresses from confirming direct receptor interaction to quantifying downstream signaling and finally measuring the physiological response.

Protocol: Intracellular Calcium (Ca²⁺) Flux Assay

This is the primary functional assay to screen for GPR40 activation and determine agonist potency (EC₅₀).

Objective: To measure the increase in [Ca²⁺]i in GPR40-expressing cells following stimulation with AMG-837.

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black, clear-bottom 96-well or 384-well microplates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare a serial dilution of AMG-837 in a suitable assay buffer.

-

Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Compound Addition: The instrument automatically injects the AMG-837 dilutions into the wells.

-

Data Acquisition: Continue to record fluorescence intensity for 2-3 minutes to capture the transient calcium peak.

-

Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay directly confirms the engagement of the Gαq/PLC pathway.

Objective: To quantify the accumulation of IP, a direct product of PLC activity, in response to AMG-837.

Methodology:

-

Cell Culture: Plate GPR40-expressing cells in 96-well plates and culture overnight.

-

Cell Labeling (Optional but recommended): Incubate cells with ³H-myo-inositol overnight to radiolabel the cellular phosphoinositide pools.

-

Stimulation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, causing IP to accumulate in the cell.

-

Agonist Addition: Add serial dilutions of AMG-837 and incubate for 30-60 minutes.

-

Lysis and Extraction: Terminate the reaction by lysing the cells with an acid (e.g., perchloric acid).

-

Purification and Quantification:

-

Radiometric: Separate the generated ³H-IPs from free ³H-inositol using anion-exchange chromatography columns. Quantify radioactivity using a scintillation counter.

-

Non-Radiometric (HTRF): Utilize a commercial kit based on Homogeneous Time-Resolved Fluorescence (HTRF), where a labeled IP antibody and a fluorescent IP analog compete for binding, allowing for quantification via fluorescence resonance energy transfer.

-

-

Data Analysis: Plot the measured signal against the agonist concentration to determine the EC₅₀.

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is the key physiological assay to confirm the glucose-dependent insulinotropic effect.

Objective: To measure the potentiation of insulin secretion by AMG-837 in isolated pancreatic islets under different glucose concentrations.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from mice (both wild-type and GPR40 knockout mice for specificity control) using collagenase digestion followed by density gradient centrifugation.

-

Pre-incubation: Culture the islets overnight to allow recovery. On the day of the experiment, pre-incubate groups of 5-10 size-matched islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal secretion rate.

-

Stimulation: Transfer the islets to incubation plates containing:

-

Low glucose (2.8 mM) ± AMG-837

-

High glucose (e.g., 16.7 mM) ± AMG-837 (at various concentrations)

-

-

Incubation: Incubate for 60-90 minutes at 37°C.

-

Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a sensitive immunoassay, such as an ELISA or radioimmunoassay (RIA).

-

Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (measured after lysing the islets). Compare the insulin secretion in the presence of AMG-837 to the high-glucose control to determine the fold-potentiation.

Quantitative Data Summary

The following table summarizes representative pharmacological data for AMG-837 from preclinical studies. Values can vary based on the specific cell line and assay conditions.

| Assay Type | Species | Parameter | Representative Value | Reference |

| Aequorin Ca²⁺ Flux | Human | EC₅₀ | 13 nM | [23] |

| Aequorin Ca²⁺ Flux | Rat | EC₅₀ | 23 nM | [23] |

| Aequorin Ca²⁺ Flux | Mouse | EC₅₀ | 13 nM | [23] |

| Inositol Phosphate | Human | EC₅₀ | ~100-200 nM | [4] |

| GTPγS Binding | Human | EC₅₀ | ~100-300 nM | [4] |

| Insulin Secretion (Mouse Islets) | Mouse | EC₅₀ | 142 nM | [6] |

Note: AMG-837 has been consistently shown to be a partial agonist, with maximal activity ranging from ~29% to 85% of full agonists or endogenous fatty acids depending on the assay system.[15][23]

Conclusion

The mechanism of action of AMG-837 on GPR40 is a well-defined process centered on the selective activation of the Gαq signaling pathway in pancreatic β-cells. Its identity as a "Gq-only" partial agonist differentiates it from other GPR40 modulators that may engage multiple G-protein pathways. This specific mechanism leads to a potent, glucose-dependent amplification of insulin secretion, highlighting a targeted therapeutic strategy for type 2 diabetes with a potentially reduced risk of hypoglycemia. The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate the activity of AMG-837 and other novel GPR40 agonists.

References

-

GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

-

What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

-

GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. PubMed. [Link]

-

GPR40 Agonist Program. Liminal BioSciences. [Link]

-

The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications. [Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. [Link]

-

GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Institutes of Health (NIH). [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

-

Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. National Institutes of Health (NIH). [Link]

-

Evidence for NADPH oxidase activation by GPR40 in pancreatic β-cells. National Institutes of Health (NIH). [Link]

-

Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. [Link]

-

Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. PubMed. [Link]

-

GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]

-

Molecular mechanism of fatty acid activation of FFAR1. National Institutes of Health (NIH). [Link]

-

Optimization of GPR40 Agonists for Type 2 Diabetes. National Institutes of Health (NIH). [Link]

-

G-protein Coupled Receptor 40 Agonists as Novel Therapeutics for Type 2 Diabetes. Science Central. [Link]

-

Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

-

AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. National Institutes of Health (NIH). [Link]

-

A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]

-

Amg-837 | C26H21F3O3. PubChem. [Link]

-

Gq and Gs signaling acting in synergy to control GLP-1 secretion. ResearchGate. [Link]

-

Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. PubMed. [Link]

-

Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? PubMed. [Link]

-

Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. National Institutes of Health (NIH). [Link]

-

Optical control of GPR40 signalling in pancreatic β-cells. National Institutes of Health (NIH). [Link]

-

Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. PubMed Central. [Link]

-

GPR40 signaling in pancreatic β-cells. ResearchGate. [Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. [Link]

-

AMG 837 | 865231-46-5. BioChemPartner.com. [Link]

-

AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PubMed. [Link]

-

Free fatty acid receptor 1. Wikipedia. [Link]

-

Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Semantic Scholar. [Link]

-

AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS. [Link]

-

AMG 837: A potent, orally bioavailable GPR40 agonist. ResearchGate. [Link]

-

Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells. DiscoverX. [Link]

-

The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. National Institutes of Health (NIH). [Link]

-

The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. Frontiers. [Link]

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 9. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

- 13. G-protein coupled receptor 40 agonists as novel therapeutics for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amg-837 | C26H21F3O3 | CID 46854655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 16. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 17. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Optical control of GPR40 signalling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 404 | BioChemPartner [m.biochempartner.com]

Foreword: The Pursuit of Glucose-Dependent Insulin Secretagogues

An In-depth Technical Guide to the Discovery and Synthesis of AMG-837 Sodium

The management of Type 2 Diabetes Mellitus (T2DM) has long sought therapeutic agents that can amplify the body's natural glucose-sensing mechanisms without inducing hypoglycemia—a significant risk associated with traditional insulin secretagogues like sulfonylureas. The discovery that G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by long-chain fatty acids to potentiate glucose-stimulated insulin secretion (GSIS) identified it as a highly promising therapeutic target.[1][2] This receptor, predominantly expressed on pancreatic β-cells, offered a pathway to enhance insulin release only in the presence of high glucose levels, mimicking a key physiological process.[3][4] This guide provides a detailed technical overview of AMG-837, a potent and selective GPR40 agonist, from its discovery and optimization to its detailed synthesis and mechanism of action.

Part 1: The Discovery of AMG-837 - A Journey of Optimization

The identification of AMG-837 was the culmination of a systematic drug discovery campaign initiated by a high-throughput screen for GPR40 agonists.[5][6] This initial effort identified a lead series of β-substituted phenylpropanoic acids. While these early compounds demonstrated activity, they required significant optimization to achieve the desired potency, selectivity, and pharmacokinetic properties suitable for a clinical candidate.

The lead optimization process focused on systematic structural modifications. Researchers identified that introducing an alkyne at the β-position relative to the carboxylic acid and adding a substituted biphenyl group remote from the acid significantly increased potency on the GPR40 receptor.[5] This strategic molecular engineering led to the identification of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, the free acid form of AMG-837.[5][7] The sodium salt form, this compound, was subsequently developed to improve its pharmaceutical properties.

Part 2: The Convergent Synthesis Pathway of AMG-837

The synthesis of AMG-837 is an efficient, convergent process that involves the preparation of two key fragments, which are then coupled in the final step.[1] This strategy allows for flexibility and optimization in the preparation of the advanced intermediates.

Synthesis Workflow

Caption: Convergent synthesis pathway for this compound.

Step-by-Step Methodology

Fragment 1: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

-

Racemic Acid Synthesis: The synthesis begins with the creation of the racemic acid, (±)-3-(4-hydroxyphenyl)hex-4-ynoic acid. This is achieved through a telescoped sequence of reactions that includes the conjugate alkynylation of a suitable starting material.[1]

-

Chiral Resolution: The critical stereochemistry of AMG-837 is established via classical resolution. The racemic acid is treated with a chiral amine to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Acidification: The desired diastereomeric salt is then acidified to yield the enantiomerically pure (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Fragment 1).

Fragment 2: 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl

-

Suzuki Coupling: The biphenyl core is constructed using a palladium-catalyzed Suzuki coupling reaction between an appropriately substituted boronic acid (or ester) and an aryl halide.

-

Benzylic Bromination: The resulting biphenyl intermediate undergoes a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator, to install the bromine atom at the benzylic position, yielding Fragment 2.

Final Coupling and Salification

-

Williamson Ether Synthesis: The two fragments are coupled via a Williamson ether synthesis. The phenolic hydroxyl group of Fragment 1 is deprotonated with a mild base (e.g., potassium carbonate), and the resulting phenoxide attacks the electrophilic benzylic bromide of Fragment 2, forming the final ether linkage.

-

Salification: The resulting free acid, AMG-837, is then treated with one equivalent of sodium hydroxide to form the more pharmaceutically acceptable sodium salt, this compound.

Part 3: Molecular Mechanism of Action

AMG-837 functions as a potent partial agonist at the GPR40 receptor.[6][8] Its binding initiates a signal transduction cascade that enhances the pancreatic β-cell's response to elevated glucose levels.

GPR40 Signaling Pathway

Caption: GPR40 signaling pathway activated by AMG-837.

The binding of AMG-837 to GPR40 stabilizes an active conformation of the receptor, leading to the activation of the heterotrimeric G protein Gαq.[3] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] This rise in intracellular calcium concentration is a key signal that amplifies the exocytosis of insulin-containing vesicles, a process already primed by high glucose metabolism. This dependence on glucose-derived signals ensures that AMG-837 enhances insulin secretion primarily under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[8]

Part 4: Pharmacological Profile

Preclinical studies characterized AMG-837 as a potent GPR40 agonist with robust effects both in vitro and in vivo.

Quantitative In Vitro Activity

| Assay Type | Cell Line / System | Parameter | Result | Citation |

| Inositol Phosphate Accumulation | A9_GPR40 Cell Line | EC₅₀ | 7.8 ± 1.2 nM | [5] |

| Calcium Flux | CHO_GPR40 Cell Line | EC₅₀ | 0.12 ± 0.01 µM | [9] |

| Insulin Secretion | Isolated Mouse Islets | EC₅₀ | 142 ± 20 nM | [5][8] |

| GTPγS Binding | GPR40 Membranes | EC₅₀ | 13 ± 2.0 nM | [5] |

In Vivo Efficacy

In rodent models of T2DM, including Zucker fatty rats, oral administration of AMG-837 led to significant, dose-dependent improvements in glucose tolerance.[6][8] For instance, in an intraperitoneal glucose tolerance test (IPGTT), daily doses of 0.1 mg/kg and 0.3 mg/kg for 21 days decreased the glucose area under the curve (AUC) by 34% (p<0.001) and 39% (p<0.001), respectively.[8] This glucose-lowering effect was directly correlated with an increase in glucose-stimulated insulin secretion.[6][8] Importantly, the activity of AMG-837 was shown to be GPR40-specific, as its effects were completely absent in islets isolated from GPR40 knockout mice.[8]

Part 5: Standard Experimental Protocol: Intracellular Calcium Flux Assay

The measurement of intracellular calcium mobilization is a primary functional assay for characterizing GPR40 agonists.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AMG-837 by measuring changes in intracellular calcium concentration in cells stably expressing the human GPR40 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR40.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (optional, to prevent dye leakage).

-

This compound, serially diluted in assay buffer.

-

Control agonist (e.g., linoleic acid).

-

Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the GPR40-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

Dye Loading: Aspirate the culture medium from the cell plate. Add the calcium-sensitive dye loading solution (prepared in assay buffer according to the manufacturer's instructions, potentially including probenecid).

-

Incubation: Incubate the plate for 1-2 hours at 37°C or as specified by the dye manufacturer, allowing the cells to uptake the dye.

-

Compound Plate Preparation: While the cells are incubating, prepare a compound plate by serially diluting AMG-837 to a range of concentrations (e.g., from 10 µM to 0.1 nM) in assay buffer. Include wells with buffer only (vehicle control) and a saturating concentration of a known full agonist (positive control).

-

Assay Execution:

-

Place the cell plate into the microplate reader and allow it to equilibrate to the reading temperature (typically 25°C or 37°C).[3]

-

Program the instrument to measure a baseline fluorescence signal for 10-20 seconds.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Immediately following compound addition, record the fluorescence signal every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by setting the vehicle control response to 0% and the maximal response of a reference full agonist to 100%.

-

Plot the normalized response against the logarithm of the AMG-837 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration at which 50% of the maximal response is achieved) and Eₘₐₓ (maximal efficacy relative to the full agonist).

-

Part 6: Clinical Perspective and Concluding Remarks

AMG-837, along with other GPR40 agonists like TAK-875, successfully advanced into clinical trials.[2][5] These trials provided crucial validation for the GPR40 mechanism in humans. However, the development of several GPR40 agonists was ultimately halted, in some cases due to observations of liver toxicity during long-term trials.[1][2] While the development of AMG-837 was discontinued, the knowledge gained from its discovery and preclinical characterization remains invaluable.[1] It demonstrated that potent, selective, and orally bioavailable small molecules could effectively target GPR40 to achieve glucose-dependent glycemic control. The challenges encountered have spurred further research into developing next-generation GPR40 modulators, such as full agonists or ago-allosteric modulators (Ago-PAMs), with potentially improved safety profiles and differentiated mechanisms of action that may also engage incretin secretion from the gut.[4][9] The story of AMG-837 serves as a vital case study in modern drug discovery, highlighting both the immense potential of targeting novel metabolic pathways and the rigorous challenges on the path to a new medicine.

References

- ResearchGate. (n.d.). AMG 837: A potent, orally bioavailable GPR40 agonist | Request PDF.

-

Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Available at: [Link]

-

Gomez, J. C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]

-

Lin, D. C., et al. (n.d.). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. Available at: [Link]

-

Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-70. Available at: [Link]

-

Patsnap. (n.d.). AMG-837 (free acid) - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Metabolism. Available at: [Link]

-

Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Available at: [Link]

-

Wang, T., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

-

Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 5. journals.plos.org [journals.plos.org]

- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

An In-depth Technical Guide on AMG-837 Sodium: A Selective GPR40 Partial Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AMG-837 sodium, a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This document delves into the molecular pharmacology of AMG-837, detailing its mechanism of action, its characterization as a partial agonist, and the key experimental protocols for its evaluation. We will explore the canonical Gq/11 signaling pathway activated by AMG-837, leading to intracellular calcium mobilization, and discuss the emerging concept of biased agonism at GPR40. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and characterize GPR40 agonists like AMG-837.

Introduction: The Therapeutic Promise of GPR40 in Type 2 Diabetes

Type 2 diabetes is a global health crisis characterized by insulin resistance and progressive β-cell dysfunction. GPR40, a G-protein coupled receptor predominantly expressed in pancreatic β-cells, has garnered significant attention as a therapeutic target.[1][2] Its natural ligands are medium and long-chain free fatty acids (FFAs), which act to amplify insulin secretion only in the presence of elevated glucose levels.[1][3] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[4]

AMG-837 was identified as a potent and selective GPR40 agonist.[4][5] Preclinical studies have demonstrated its ability to enhance GSIS in vitro and improve glucose tolerance in rodent models of type 2 diabetes.[4][6][7] This guide will provide a detailed exploration of the scientific principles and experimental procedures for characterizing the activity of AMG-837.

Molecular Profile of this compound

Chemical Structure:

AMG-837, chemically known as (S)-3-(4-((4′-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, possesses a unique structure featuring a β-substituted phenylpropanoic acid core.[4][5] This structure confers high potency and selectivity for the GPR40 receptor.[4] The sodium salt form is utilized to enhance its solubility and bioavailability.

Physicochemical Properties:

A summary of the key physicochemical properties of AMG-837 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀F₃NaO₃ | [8] |

| Molecular Weight | 476.42 g/mol | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | >98% (as determined by HPLC) | [4] |

Mechanism of Action: GPR40 Signaling Pathways

AMG-837 exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation primarily initiates the canonical Gαq/11 signaling cascade.

The Canonical Gαq/11 Pathway

Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[3] This initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1]

-

Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin secretion.[1]

Caption: Canonical Gq/11 signaling pathway of GPR40 activation by AMG-837.

Biased Agonism: The Role of β-Arrestin

Recent research has unveiled a more complex picture of GPCR signaling, introducing the concept of "biased agonism" or "functional selectivity."[4][9] This paradigm suggests that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. In the context of GPR40, in addition to the Gq/11 pathway, the receptor can also signal through β-arrestin.[4]

Some GPR40 agonists have been shown to preferentially activate either the Gq/11 or the β-arrestin pathway.[4] This differential signaling may have significant implications for the therapeutic profile of a drug, potentially separating desired effects from adverse events. The characterization of AMG-837's signaling bias is therefore a critical area of investigation.

Caption: Biased agonism at the GPR40 receptor.

Experimental Characterization of AMG-837

A robust in vitro pharmacological assessment is essential to characterize the activity of GPR40 agonists. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro Functional Assays

This assay directly measures the increase in intracellular calcium concentration following GPR40 activation, providing a rapid and sensitive readout of Gq/11 pathway engagement.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the increase in intracellular calcium leads to a change in the dye's fluorescence, which is detected by a plate reader.

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate media.

-

Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Aspirate the culture medium from the cell plate and add the dye loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound and a reference full agonist (e.g., a long-chain fatty acid like linoleic acid) in the assay buffer.

-

-

Assay Execution:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for each well.

-

Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of the reference full agonist (100%) and vehicle control (0%).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Data Interpretation: The Eₘₐₓ of AMG-837 will be lower than that of a full agonist, confirming its partial agonist nature.

This assay measures the initial step of G-protein activation, providing a direct measure of receptor-G protein coupling.

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.

Experimental Protocol:

-

Membrane Preparation:

-

Prepare crude membranes from cells overexpressing GPR40.

-

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of AMG-837 in an assay buffer (typically containing MgCl₂ and NaCl).

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Separation of Bound and Free Radioligand:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

-

Plot the specific binding against the logarithm of the agonist concentration and analyze as described for the calcium flux assay.

-

This assay measures the accumulation of a downstream product of PLC activation, providing a more integrated measure of Gq/11 signaling.

Principle: PLC activation leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP₁. In the presence of lithium chloride (LiCl), the degradation of IP₁ is blocked, allowing it to accumulate.

Experimental Protocol:

-

Cell Plating:

-

Plate GPR40-expressing cells in a 96-well plate.

-

-

Cell Stimulation:

-

Replace the culture medium with a stimulation buffer containing LiCl and the desired concentrations of AMG-837.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells and measure the accumulated IP1 using a commercially available HTRF or ELISA-based kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Determine the IP1 concentration in the experimental samples and plot against the agonist concentration to determine EC₅₀ and Eₘₐₓ.

-

Quantifying Partial Agonism

A key characteristic of AMG-837 is its partial agonism. This is quantified by comparing its maximal effect (Eₘₐₓ) to that of a full agonist in the same assay system.

Calculation of Relative Efficacy (ε):

ε = (Eₘₐₓ of AMG-837) / (Eₘₐₓ of Full Agonist)

An ε value less than 1 indicates partial agonism.

Assessment of Biased Agonism

To investigate the potential for biased signaling of AMG-837, its activity in a Gq/11-mediated pathway (e.g., calcium flux or IP1 accumulation) is compared to its activity in a β-arrestin-mediated pathway.

β-Arrestin Recruitment Assay (e.g., BRET or FRET-based):

Principle: This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation. Cells are engineered to express GPR40 fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable energy transfer.

Experimental Workflow:

-

Cell Transfection: Co-transfect cells with constructs for GPR40-donor and β-arrestin-acceptor.

-

Assay Execution:

-

Plate the transfected cells.

-

Add the substrate for the donor molecule (if required).

-

Add varying concentrations of AMG-837.

-

Measure the emission from both the donor and acceptor molecules.

-

-

Data Analysis:

-

Calculate the BRET or FRET ratio.

-

Plot the ratio against the agonist concentration to determine EC₅₀ and Eₘₐₓ.

-

Quantification of Bias:

Bias can be quantified by calculating a "bias factor," which compares the relative potency and efficacy of a ligand in two different signaling pathways, normalized to a reference agonist.

Caption: Experimental workflow for the in vitro characterization of AMG-837.

Pharmacokinetics and In Vivo Efficacy

Preclinical studies in rodents have demonstrated that AMG-837 possesses favorable pharmacokinetic properties, including good oral bioavailability.[4][7] In vivo studies have shown that acute administration of AMG-837 lowers glucose excursions and increases glucose-stimulated insulin secretion during glucose tolerance tests in both normal and diabetic rat models.[4][7]

Summary of Preclinical Data:

| Parameter | Species | Value | Reference |

| Oral Bioavailability (%F) | Rat | 84% | [4][7] |

| EC₅₀ (Aequorin Ca²⁺ flux) | Human GPR40 | 13.5 nM | [4] |

| EC₅₀ (Insulin Secretion) | Mouse Islets | 142 nM | [4][7] |

| In Vivo Efficacy | Zucker Fatty Rats | Significant improvement in glucose tolerance | [4][7] |

Clinical Development and Future Perspectives

AMG-837 was one of the first GPR40 agonists to enter clinical development for the treatment of type 2 diabetes.[4][6] Phase I clinical trials in healthy volunteers were conducted.[10] However, further development of AMG-837 was discontinued, with some reports suggesting potential toxicity concerns.[2] The clinical development of another GPR40 agonist, TAK-875, was also halted in Phase III trials due to observations of liver toxicity.[2][10]

Despite these setbacks, the therapeutic principle of GPR40 agonism remains attractive. The challenges encountered with early GPR40 agonists highlight the importance of thorough preclinical safety and toxicity assessments. Future research in this area is focused on developing GPR40 agonists with improved safety profiles, potentially through the design of biased agonists that selectively activate the desired signaling pathways while avoiding those that may lead to adverse effects.

Conclusion

This compound is a valuable research tool for understanding the pharmacology of GPR40. Its characterization as a potent and selective partial agonist has provided important insights into the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of GPR40 agonists. While the clinical development of AMG-837 was halted, the knowledge gained from its study continues to inform the development of next-generation GPR40 modulators with the potential for improved efficacy and safety.

References

-

Lin, D. C., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., ... & Luo, J. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS One, 6(11), e27270. [Link]

-

Mancini, A. D., & Poitout, V. (2015). β-Arrestin recruitment and biased agonism at free fatty acid receptor 1. Journal of Biological Chemistry, 290(34), 21131-21141. [Link]

-

Khan, I. A. (2016). GPR40 agonists for the treatment of type 2 diabetes mellitus: benefits and challenges. Current drug metabolism, 17(2), 166-173. [Link]

-

PLOS. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. [Link]

-

Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

-

Spandidos Publications. (2017). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

-

American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46854655, Amg-837. PubChem. [Link]

-

Smith, J. S., & Rajagopal, S. (2017). A practical guide to approaching biased agonism at G protein coupled receptors. Frontiers in pharmacology, 8, 18. [Link]

-

Kenakin, T. (2015). Biased agonism: an emerging paradigm in GPCR drug discovery. Future medicinal chemistry, 7(3), 253-256. [Link]

-

Houze, J. B., Zhu, L., Sun, Y., Lin, D. C., Zhang, J., Zhuang, R., ... & Luo, J. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [Link]

Sources

- 1. AMG 837: a potent, orally bioavailable GPR40 agonist. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 8. medkoo.com [medkoo.com]

- 9. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of AMG-837: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro characterization of AMG-837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a promising therapeutic target for type 2 diabetes, a thorough understanding of AMG-837's interaction with GPR40 at the molecular and cellular level is paramount for its continued development. This document synthesizes field-proven insights and detailed methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of AMG-837's action, provide detailed protocols for key in vitro assays, and present a clear visualization of the associated signaling pathways.

Introduction: The Rationale for Targeting GPR40 with AMG-837

GPR40 has emerged as a compelling target for the treatment of type 2 diabetes due to its high expression in pancreatic β-cells and its role in potentiating glucose-stimulated insulin secretion (GSIS).[1] Unlike traditional insulin secretagogues, GPR40 agonists offer the potential for a glucose-dependent mechanism of action, thereby reducing the risk of hypoglycemia. AMG-837 is a novel, orally bioavailable small molecule identified as a partial agonist of GPR40.[2][3] Its in vitro characterization is a critical step in elucidating its therapeutic potential and ensuring its specificity and potency.

The core objective of the in vitro characterization of AMG-837 is to quantitatively assess its interaction with the GPR40 receptor and the subsequent cellular signaling cascade. This involves a multi-faceted approach, employing a suite of biochemical and cell-based assays to determine its binding affinity, potency, and efficacy. The following sections will provide a detailed examination of these methodologies, underpinned by the scientific rationale for each experimental choice.

Mechanism of Action: Elucidating the GPR40 Signaling Cascade

AMG-837 exerts its effects by binding to GPR40, a Gαq-coupled receptor.[1][4] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. This initiates a well-defined signaling cascade that ultimately results in the potentiation of insulin secretion.

The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

-

IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[4][6] This initial calcium transient is further amplified by store-operated calcium entry (SOCE) through the STIM1/Orai1 pathway, leading to a sustained increase in cytosolic Ca2+ levels.[6][7]

-

DAG-mediated Protein Kinase Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC) and protein kinase D (PKD).[4][8] The activation of these kinases is implicated in the downstream events leading to insulin granule exocytosis.

This signaling cascade, initiated by the binding of AMG-837 to GPR40, is the fundamental mechanism responsible for its glucose-dependent insulinotropic effects.

GPR40 Signaling Pathway Diagram

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. journals.plos.org [journals.plos.org]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacology of AMG-837 Sodium in Rodents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

AMG-837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), emerged as a promising therapeutic candidate for type 2 diabetes.[1][2][3][4][5] Its mechanism, centered on the glucose-dependent potentiation of insulin secretion, offered a potential advantage over existing therapies by minimizing the risk of hypoglycemia.[3][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of AMG-837 in rodent models, synthesizing key findings from in vitro characterization to in vivo efficacy and pharmacokinetic profiling. While AMG-837's clinical development was discontinued, the preclinical data generated remains a valuable case study for researchers in metabolic drug discovery, offering insights into the therapeutic potential and challenges associated with targeting the GPR40 pathway.

Introduction: The Rationale for GPR40 Agonism

Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction. GPR40, which is highly expressed in pancreatic β-cells, is activated by medium and long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[6] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target, as it suggests that an agonist would only enhance insulin secretion in the presence of elevated blood glucose, thereby reducing the risk of hypoglycemia. AMG-837 was developed as a small molecule agonist to harness this therapeutic potential.[1][2][3][4][5]

Molecular Profile of AMG-837 Sodium

AMG-837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid. Its discovery was the result of optimization of a series of β-substituted phenylpropanoic acids.[1][2][4][5]

In Vitro Pharmacology: Characterizing GPR40 Engagement

The initial characterization of a drug candidate's activity and selectivity is foundational to its preclinical development. For AMG-837, a battery of in vitro assays was employed to determine its potency, efficacy, and specificity for the GPR40 receptor.

Receptor Binding and Activation

AMG-837 was identified as a potent partial agonist of GPR40.[3][7][8] Its activity was characterized using several key assays:

-

Calcium Flux Assays: In Chinese Hamster Ovary (CHO) cells overexpressing human GPR40, AMG-837 stimulated calcium flux with an EC50 of 13.5 nM.[3] This assay is a primary screen for GPR40 activation, as the receptor is known to signal through the Gαq pathway, leading to an increase in intracellular calcium.

-

GTPγS Binding and Inositol Phosphate Accumulation: Further characterization through GTPγS binding and inositol phosphate accumulation assays confirmed AMG-837's agonist activity at the GPR40 receptor.[3][7]

The partial agonism of AMG-837 is a notable feature. Compared to endogenous full agonists like docosahexaenoic acid (DHA), AMG-837 elicits a submaximal response, even at saturating concentrations. This property can be advantageous, potentially reducing the risk of receptor desensitization and on-target adverse effects with chronic dosing.

Signaling Pathway of AMG-837 at the GPR40 Receptor

The mechanism by which GPR40 agonists like AMG-837 potentiate insulin secretion is a well-defined signaling cascade.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

A critical step in validating the therapeutic hypothesis for a GPR40 agonist is to demonstrate its activity in a physiologically relevant ex vivo system. AMG-837 was shown to potently potentiate GSIS from isolated primary mouse islets.[3][7]

-

Dose-Dependent Enhancement of GSIS: In the presence of high glucose (16.7 mM), AMG-837 stimulated insulin secretion with an EC50 of 142 nM.[9]

-

GPR40-Dependence: The effect of AMG-837 was confirmed to be GPR40-specific, as it did not stimulate insulin secretion in islets isolated from GPR40 knockout mice.[9][10]

-

Glucose-Dependency: Crucially, the insulinotropic action of AMG-837 was glucose-dependent. At low glucose concentrations, AMG-837 had a minimal effect on insulin secretion, underscoring its potential for a low risk of hypoglycemia.[9][10]

In Vivo Pharmacology: Efficacy in Rodent Models of Diabetes

Following successful in vitro characterization, the efficacy of AMG-837 was evaluated in rodent models. These studies are essential to understand the compound's effects on whole-body glucose homeostasis.

Acute Efficacy in Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)

AMG-837 demonstrated robust efficacy in improving glucose tolerance in both normal and diabetic rodent models.[3][7]

-

Normal Sprague-Dawley Rats: Acute oral administration of AMG-837 prior to a glucose challenge led to a dose-dependent reduction in glucose excursions and an increase in glucose-stimulated insulin secretion.[3][7][10]

-

Zucker Fatty Rats: In this genetic model of obesity and insulin resistance, AMG-837 also significantly improved glucose tolerance.[3][7]

| Rodent Model | AMG-837 Dose (mg/kg) | Outcome |

| Sprague-Dawley Rats | 0.03, 0.1, 0.3 | Dose-dependent reduction in glucose AUC during IPGTT.[10] |

| Zucker Fatty Rats | 0.3, 1, 3 | Dose-dependent reduction in glucose AUC during IPGTT.[10] |

Chronic Efficacy Studies

To assess the durability of its glucose-lowering effect, AMG-837 was administered daily to Zucker fatty rats for 21 days. The improvement in glucose excursions persisted following the chronic dosing regimen, with no reported effects on body weight.[3][6] This suggests a lack of tachyphylaxis to the effects of AMG-837 over this period.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a cornerstone experiment for evaluating the in vivo efficacy of anti-diabetic compounds. The following is a standardized protocol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

An In-depth Technical Guide to AMG-837 and its Role in Glucose-Stimulated Insulin Secretion (GSIS)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Glucose-Dependent Insulin Secretion

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the ideal oral agent would enhance insulin secretion in a strictly glucose-dependent manner, thereby mitigating the risk of hypoglycemia that plagues traditional insulin secretagogues like sulfonylureas. This principle has driven the investigation of novel molecular targets, among which the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a promising candidate. This receptor, highly expressed in pancreatic β-cells, is endogenously activated by long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[1][2][3][4]

This guide provides a comprehensive technical overview of AMG-837, a potent and selective GPR40 agonist, as a tool for studying and modulating GSIS. We will delve into its mechanism of action, provide detailed protocols for its characterization, and present a framework for interpreting the data generated from these studies.

AMG-837: A Selective Modulator of GPR40

AMG-837 is a synthetic, orally bioavailable small molecule that acts as a partial agonist at the GPR40 receptor.[5][6][7] Its chemical structure is (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid. A critical aspect of its pharmacological profile is its high selectivity for GPR40. In functional assays, AMG-837 demonstrates potent activity at the human GPR40 receptor, with an EC50 in the low nanomolar range, while showing no significant activity at related free fatty acid receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[5][6] This selectivity is paramount for its utility as a research tool, ensuring that the observed effects on insulin secretion can be confidently attributed to the activation of the GPR40 signaling pathway.

Mechanism of Action: The Gq Signaling Cascade

AMG-837's potentiation of GSIS is mediated through the canonical Gq-coupled signaling pathway initiated by GPR40 activation in the pancreatic β-cell. The binding of AMG-837 to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular Ca2+ concentration is a key event that amplifies the glucose-induced signaling cascade, ultimately leading to the fusion of insulin-containing granules with the plasma membrane and the secretion of insulin.[1][8]

GPR40 Signaling Pathway Activated by AMG-837.

In Vitro Characterization of AMG-837

A battery of in vitro assays is essential to quantify the potency and efficacy of GPR40 agonists like AMG-837. These assays provide a detailed pharmacological profile before proceeding to more complex biological systems.

Quantitative Data Summary

| Assay Type | Species | Receptor | EC50 (nM) | Notes | Reference |

| GTPγS Binding | Human | GPR40 | 1.5 ± 0.1 | Measures direct G protein activation. | [6] |

| Inositol Phosphate Accumulation | Human | GPR40 | 7.8 ± 1.2 | Quantifies a key second messenger. | [5][6] |

| Aequorin Ca2+ Flux | Human | GPR40 | 13.5 ± 0.8 | Measures changes in intracellular calcium. | [5][6] |

| Mouse | GPR40 | 22.6 ± 1.8 | [5][6] | ||

| Rat | GPR40 | 31.7 ± 1.8 | [5][6] | ||

| Insulin Secretion from Isolated Islets | Mouse | GPR40 | 142 ± 20 | In the presence of 16.7 mM glucose. | [6] |

Detailed Experimental Protocols

This assay is a primary functional screen for GPR40 agonists, as the Gq pathway culminates in an increase in intracellular calcium.

-

Objective: To determine the potency (EC50) of AMG-837 in stimulating intracellular calcium mobilization in cells expressing the GPR40 receptor.

-

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). Upon agonist binding to GPR40 and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free calcium, resulting in a measurable increase in fluorescence.

-

Step-by-Step Protocol:

-

Cell Culture: Plate CHO or HEK293 cells stably or transiently expressing the GPR40 receptor of the desired species into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1-2 hours at 37°C in the dark.

-

Compound Preparation: Prepare a serial dilution of AMG-837 in an appropriate assay buffer.

-

Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for a few seconds. Then, add the AMG-837 dilutions to the wells and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the log concentration of AMG-837. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

-

This assay provides a more direct measure of PLC activation than the calcium flux assay.

-

Objective: To quantify the accumulation of inositol phosphates in response to GPR40 activation by AMG-837.

-

Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, inositol monophosphate (IP1) accumulates and can be quantified, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[7][9]

-

Step-by-Step Protocol:

-

Cell Stimulation: Plate GPR40-expressing cells in a suitable multi-well plate and culture overnight. Replace the culture medium with a stimulation buffer containing LiCl and the desired concentrations of AMG-837. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Add a lysis buffer to the wells to release the intracellular contents, including the accumulated IP1.

-

IP1 Detection: Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.

-

Signal Measurement: After an incubation period (typically 2 hours to overnight at room temperature), read the plate on an HTRF-compatible plate reader.

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Plot the ratio against the log concentration of AMG-837 and fit a dose-response curve to determine the EC50.

-

This is a more physiologically relevant in vitro assay that measures the dynamics of insulin secretion from intact pancreatic islets.

-

Objective: To assess the effect of AMG-837 on the first and second phases of glucose-stimulated insulin secretion.

-

Principle: Isolated pancreatic islets are placed in a chamber and continuously "perifused" with a buffer containing varying concentrations of glucose and the test compound. The effluent from the chamber is collected in fractions over time, and the insulin concentration in each fraction is measured.[10][11][12][13][14]

-

Step-by-Step Protocol:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.

-

Islet Culture: Culture the isolated islets overnight to allow for recovery.

-

Perifusion System Setup: Prepare the perifusion system with chambers to hold the islets and a peristaltic pump to control the flow of buffer.

-

Perifusion:

-

Load a group of size-matched islets into each chamber.

-

Begin perifusing with a low glucose buffer (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Switch to a high glucose buffer (e.g., 16.7 mM) to stimulate insulin secretion.

-

In a parallel group, switch to a high glucose buffer containing the desired concentration of AMG-837.

-

Collect fractions of the effluent at regular intervals (e.g., every 1-3 minutes).

-

-

Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.

-

Data Analysis: Plot insulin concentration against time to visualize the biphasic insulin secretion profile. The first phase is the initial, rapid peak of insulin release, while the second phase is the sustained, slower release. Compare the profiles between the control (high glucose alone) and AMG-837-treated groups.

-

In Vivo Evaluation of AMG-837

The ultimate test of a potential anti-diabetic agent is its efficacy in a living organism. The oral glucose tolerance test (OGTT) is a standard in vivo assay for this purpose.

Oral Glucose Tolerance Test (OGTT) in Rodents

-

Objective: To evaluate the effect of AMG-837 on glucose disposal and insulin secretion in response to an oral glucose challenge.

-

Principle: After a period of fasting, a bolus of glucose is administered orally. Blood glucose and insulin levels are then monitored over time. An improvement in glucose tolerance is indicated by a smaller increase and faster decrease in blood glucose levels.

-

Step-by-Step Protocol:

-

Animal Acclimation and Fasting: Acclimate rats or mice to handling. Fast the animals overnight (typically 12-16 hours) with free access to water.[15][16][17][18]

-

Compound Administration: Administer AMG-837 or vehicle via oral gavage at a predetermined time (e.g., 30 minutes) before the glucose challenge.[19]

-

Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein.

-

Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Serial Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[15][17][18]

-

Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to plasma and store frozen for later measurement of insulin levels by ELISA.[20]

-

Data Analysis:

-

Plot the mean blood glucose and plasma insulin concentrations at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment. A lower glucose AUC and a higher insulin AUC in the AMG-837 group compared to the vehicle group indicate improved glucose tolerance and enhanced insulin secretion, respectively.

-

-

Representative In Vivo Data

In studies with normal Sprague-Dawley rats, acute administration of AMG-837 prior to an oral glucose challenge resulted in a dose-dependent reduction in glucose excursion.[6] For example, at doses of 0.1 and 0.3 mg/kg, glucose AUC was significantly improved.[6] This improvement in glucose tolerance was accompanied by a corresponding increase in plasma insulin levels, particularly at the early time points following the glucose challenge, consistent with the potentiation of GSIS.[6]

Conclusion and Future Directions

AMG-837 serves as a valuable pharmacological tool for the investigation of GPR40-mediated GSIS. Its selectivity and well-characterized in vitro and in vivo activity make it an excellent probe for elucidating the role of this receptor in both normal physiology and in the context of metabolic disease. The protocols detailed in this guide provide a robust framework for researchers to study the effects of GPR40 agonists on insulin secretion, from the molecular level in cell-based assays to the systemic level in preclinical models.

Future research utilizing AMG-837 and similar compounds will continue to refine our understanding of the intricate mechanisms governing β-cell function and may pave the way for the development of novel, safer, and more effective therapies for type 2 diabetes.

References

-

Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

-

Lin, D. C.-H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE, 6(11), e27270. [Link]

-

Vanderbilt Diabetes Research Center. (2022). Mouse Islet Perifusion (3-stimuli protocol). protocols.io. [Link]

-

Kowluru, A., Matti, R., & Ramaswami, A. (2009). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 1(2), 149–154. [Link]

-

Kowluru, A., Matti, R., & Ramaswami, A. (2009). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Johns Hopkins University. [Link]

-

Luo, J., Swaminath, G., Brown, S. P., Zhang, J., Guo, Q., Chen, M., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]

-